1-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]ethan-1-one
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Overview
Description
1-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]ethan-1-one is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a fluorophenyl group, a methyl group, and an ethanone group attached to the thiazole ring. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
The synthesis of 1-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]ethan-1-one typically involves the reaction of 4-fluoroacetophenone with thioamide derivatives under specific conditions. One common method involves the use of a palladium-catalyzed reaction in the presence of a base such as triethylamine. The reaction is carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the thiazole ring .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonyl group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiazole derivatives .
Scientific Research Applications
1-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antimicrobial, antiviral, and anticancer agents.
Agriculture: Thiazole derivatives are used in the development of agrochemicals such as fungicides and herbicides.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]ethan-1-one involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 1-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]ethan-1-one include other thiazole derivatives such as:
1-(4-fluorophenyl)ethanone: This compound lacks the thiazole ring but shares the fluorophenyl group.
4-fluoroacetophenone: Similar to the above, it lacks the thiazole ring but contains the fluorophenyl group.
Thiazole-2-carboxylic acid: This compound has a thiazole ring but different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
CAS No. |
1344304-10-4 |
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Molecular Formula |
C12H10FNOS |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
1-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]ethanone |
InChI |
InChI=1S/C12H10FNOS/c1-7(15)12-14-11(8(2)16-12)9-3-5-10(13)6-4-9/h3-6H,1-2H3 |
InChI Key |
AUPSDVRLQSSWIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)C(=O)C)C2=CC=C(C=C2)F |
Purity |
95 |
Origin of Product |
United States |
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